molecular formula C24H12N2O4S B14777040 4-[2-[4-[2-(4-Carboxyphenyl)ethynyl]-2,1,3-benzothiadiazol-7-yl]ethynyl]benzoic acid

4-[2-[4-[2-(4-Carboxyphenyl)ethynyl]-2,1,3-benzothiadiazol-7-yl]ethynyl]benzoic acid

Cat. No.: B14777040
M. Wt: 424.4 g/mol
InChI Key: MYEFMOYLHBBJSZ-UHFFFAOYSA-N
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Description

4-[2-[4-[2-(4-Carboxyphenyl)ethynyl]-2,1,3-benzothiadiazol-7-yl]ethynyl]benzoic acid is an organic compound known for its unique structure and properties. This compound features a benzothiadiazole core with ethynyl linkages to carboxyphenyl groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include palladium catalysts and copper iodide, which facilitate the coupling reactions under inert conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-[4-[2-(4-Carboxyphenyl)ethynyl]-2,1,3-benzothiadiazol-7-yl]ethynyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions can introduce halogen atoms or other functional groups into the molecule .

Scientific Research Applications

4-[2-[4-[2-(4-Carboxyphenyl)ethynyl]-2,1,3-benzothiadiazol-7-yl]ethynyl]benzoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[2-[4-[2-(4-Carboxyphenyl)ethynyl]-2,1,3-benzothiadiazol-7-yl]ethynyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting various cellular processes. The ethynyl linkages and carboxyphenyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-[4-[2-(4-Carboxyphenyl)ethynyl]-2,1,3-benzothiadiazol-7-yl]ethynyl]benzoic acid is unique due to its benzothiadiazole core, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications such as organic electronics and photonics .

Properties

Molecular Formula

C24H12N2O4S

Molecular Weight

424.4 g/mol

IUPAC Name

4-[2-[4-[2-(4-carboxyphenyl)ethynyl]-2,1,3-benzothiadiazol-7-yl]ethynyl]benzoic acid

InChI

InChI=1S/C24H12N2O4S/c27-23(28)19-9-3-15(4-10-19)1-7-17-13-14-18(22-21(17)25-31-26-22)8-2-16-5-11-20(12-6-16)24(29)30/h3-6,9-14H,(H,27,28)(H,29,30)

InChI Key

MYEFMOYLHBBJSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C3=NSN=C23)C#CC4=CC=C(C=C4)C(=O)O)C(=O)O

Origin of Product

United States

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